Acronycidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethoxydictamnine involves the methoxylation of a furoquinoline precursor. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources. Generally, the process involves the use of methoxy reagents under controlled conditions to achieve the desired substitution on the furoquinoline ring .
Industrial Production Methods
Industrial production methods for 5,7,8-Trimethoxydictamnine are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethoxydictamnine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the furoquinoline ring.
Reduction: This reaction can reduce the quinoline ring, potentially altering its biological activity.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered methoxy groups, while substitution reactions can produce a variety of functionalized furoquinoline compounds .
Scientific Research Applications
5,7,8-Trimethoxydictamnine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furoquinoline alkaloids.
Biology: Its antimalarial activity makes it a valuable compound for studying the mechanisms of drug resistance in Plasmodium falciparum.
Medicine: Research into its potential therapeutic applications, particularly in treating malaria, is ongoing.
Industry: It may have applications in the development of new antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dictamnine: Another furoquinoline alkaloid with similar biological activity.
Skimmianine: A related compound with antimalarial properties.
Flindersiamine: Another quinoline alkaloid with potential therapeutic applications.
Uniqueness
5,7,8-Trimethoxydictamnine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. Its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum sets it apart from other similar compounds .
Properties
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-43-7 | |
Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acronycidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of acronycidine and where is it found?
A1: this compound is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].
Q3: How is this compound synthesized?
A3: this compound can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield this compound [].
Q4: What are some key reactions that this compound undergoes?
A4: this compound is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other this compound derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which this compound belongs, can be converted into N-alkylfuroquinolones [].
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing this compound and its derivatives. For instance, the NMR spectra of isothis compound and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].
Q6: Are there any studies on the biosynthesis of this compound?
A6: Yes, research using radiolabeled precursors has provided insights into this compound biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, this compound showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].
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